2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanamide

Catalog No.
S14007557
CAS No.
M.F
C10H18N4O
M. Wt
210.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pent...

Product Name

2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanamide

IUPAC Name

2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanamide

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

InChI

InChI=1S/C10H18N4O/c1-8-13-5-7-14(8)6-3-4-10(2,12)9(11)15/h5,7H,3-4,6,12H2,1-2H3,(H2,11,15)

InChI Key

DYXXDFVLHPUHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCC(C)(C(=O)N)N

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide is a chemical compound with the molecular formula C10H18N4C_{10}H_{18}N_4 and a molecular weight of approximately 198.28 g/mol. This compound features a pentanamide backbone substituted with an amino group, a methyl group, and an imidazole moiety, which contributes to its unique chemical properties. The presence of the imidazole ring suggests potential interactions with biological systems, particularly in enzyme catalysis and receptor binding.

The reactivity of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acylation Reactions: The amide functional group can undergo acylation, leading to the formation of more complex derivatives.
  • Deprotonation: Under basic conditions, the amino group may be deprotonated, enhancing its nucleophilicity.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and material science.

The biological activity of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide is primarily linked to its structural features that resemble biologically active molecules. Compounds containing imidazole rings are known for their roles in:

  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.
  • Enzyme Inhibition: The imidazole moiety can interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.

Research into this compound's specific biological effects is limited but suggests potential as a lead compound in drug development.

Synthesis of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide can be achieved through several methods:

  • Amide Formation: Reacting 2-methyl-1H-imidazole with an appropriate pentanoic acid derivative under coupling conditions (e.g., using coupling agents like EDC or DCC).
  • Reductive Amination: Starting from a ketone or aldehyde, followed by treatment with ammonia or an amine derivative in the presence of reducing agents.
  • Multi-step Synthesis: Employing sequential reactions involving protection and deprotection strategies to build the complex structure.

Each method may vary in yield and purity, necessitating optimization based on desired application.

The unique structure of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide allows for various applications:

  • Pharmaceuticals: As a potential intermediate in synthesizing new drugs targeting bacterial infections or metabolic disorders.
  • Biochemical Research: Utilized as a tool compound to study enzyme mechanisms or receptor interactions due to its imidazole functionality.

Further exploration into its properties could unveil additional applications in fields such as agriculture or materials science.

Interaction studies involving 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide focus on its binding affinity to biological targets. Preliminary studies may include:

  • Molecular Docking Simulations: To predict binding modes with enzymes or receptors.
  • In Vitro Assays: Evaluating biological activity against specific targets (e.g., antimicrobial assays).

Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide. Notable examples include:

Compound NameStructureUnique Features
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazoleStructureHydroxyethyl substitution enhances solubility
2-Amino-1-methylimidazoleStructureLacks pentanamide backbone, simpler structure
4-MethylimidazoleStructureSimpler imidazole derivative, used in food industry

Uniqueness

The uniqueness of 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide lies in its combination of a branched aliphatic amine structure with an imidazole ring, which may provide enhanced biological activity compared to simpler derivatives. Its potential for diverse applications further distinguishes it from similar compounds.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

210.14806121 g/mol

Monoisotopic Mass

210.14806121 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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